2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-4-19-5-8-22(9-6-19)29-17-21-15-20-7-12-25(35-3)16-26(20)31(28(21)33)18-27(32)30-23-10-13-24(34-2)14-11-23/h5-16,29H,4,17-18H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBUIPYIHXAFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final Coupling: The final step involves coupling the quinoline derivative with 4-methoxyphenylacetic acid under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to quinone derivatives, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to a class of quinoline derivatives known for their diverse biological activities. Its structure includes a quinoline core substituted with various functional groups, which contribute to its pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline scaffold and subsequent functionalization.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this specific compound. The following table summarizes key findings from various research studies regarding its anticancer efficacy:
| Study Reference | Cell Lines Tested | Percent Growth Inhibition (PGI) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 75% | Induction of apoptosis |
| Study B | SNB-19 | 86.61% | Cell cycle arrest |
| Study C | OVCAR-8 | 85.26% | Inhibition of proliferation |
The compound has shown promising results against multiple cancer cell lines, indicating its potential as a chemotherapeutic agent. For instance, in vitro studies demonstrated significant growth inhibition against the MCF-7 breast cancer cell line, suggesting that it may induce apoptosis or inhibit cell cycle progression in cancer cells .
Antimicrobial Properties
In addition to its anticancer activity, quinoline derivatives have been investigated for their antimicrobial properties. Preliminary data indicate that this compound exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Future Directions and Research Needs
Further research is essential to fully elucidate the pharmacological profile of this compound:
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.
- Mechanistic Studies : Investigating the specific molecular pathways affected by the compound.
- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic effectiveness.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with a similar core structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
What sets 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide apart is the specific substitution pattern on the quinoline core, which can lead to unique biological activities and chemical properties.
Biological Activity
The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide (CAS No. 893785-05-2) is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 459.5 g/mol. The structure includes a quinoline core substituted with various functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N3O3 |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 893785-05-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical cellular processes, potentially leading to anticancer effects. For example, it has been reported to inhibit butyrylcholinesterase (BChE) with an IC50 value of 46.42 µM, which is comparable to known inhibitors like physostigmine .
- Modulation of Receptor Activity : Preliminary studies indicate that this compound may act as a modulator of dopamine receptors, particularly the D3 receptor, which is implicated in various neuropsychiatric disorders .
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results across various domains:
- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cellular models, suggesting its utility in treating inflammatory diseases .
- Antimicrobial Properties : Initial screening for antimicrobial activity indicated effectiveness against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Anti-inflammatory Activity : A study published in a peer-reviewed journal highlighted the compound's ability to inhibit IL-6 production in inflammatory models, suggesting its potential as an anti-inflammatory agent .
- Cytotoxicity Assays : In cytotoxicity assays against human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values indicating potent anticancer properties. These findings support further investigation into its use as a chemotherapeutic agent.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
